2-Furan-2-YL-2-(1H-indol-3-YL)-ethylamine acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

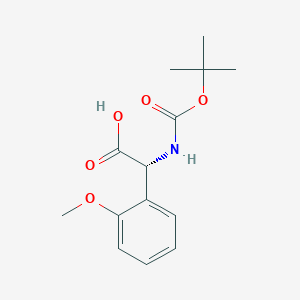

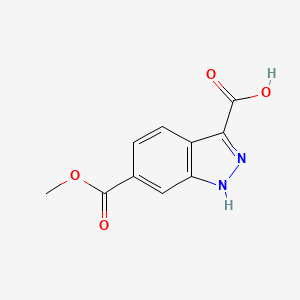

The compound "2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine acetate" is a derivative of furan, which is a heterocyclic organic compound. This particular derivative is of interest due to its potential biological activity, as indicated by studies on similar compounds. For instance, a related compound, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl)furan-2-yl)methyl acetate, has shown potent biological activity against cancer cell lines and bacteria .

Synthesis Analysis

The synthesis of furan derivatives can be complex, involving multi-component reactions. A novel method for synthesizing 2-(furan-3-yl)acetates has been developed using palladium-catalyzed one-pot reactions. This method features a cascade process that includes carbonylation of aryl iodide, alcohoxyl carbonylation, and intramolecular condensation . Although the specific synthesis of "2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine acetate" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of furan derivatives can be elucidated using techniques such as crystallography and NMR spectroscopy. For example, the crystal structure of a related compound, 2-(3,4-dimethoxyphenyl)-3-hydroxymethyl-7-methoxybenzo[b]furan, has been determined, revealing specific angles between the planes of the furan ring and other structural elements . NMR spectroscopy provides insights into the proton environment, which is crucial for understanding the molecular structure .

Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions, including alkylation and esterification. The reactivity of such compounds can be manipulated using different reagents and conditions. For instance, ethyl 2-(3-furopyridyl)acetates were synthesized and further reacted with lithium diisopropylamide to yield methylene-alkylated products . These reactions demonstrate the versatility of furan derivatives in organic synthesis .

Physical and Chemical Properties Analysis

The physical properties of furan derivatives, such as melting points and solubility, can be determined experimentally. The chemical properties, including reactivity and stability, are influenced by the functional groups attached to the furan ring. For example, the melting point of a benzo[b]furan derivative was reported to be 389 K, and its NMR signals provided information on the chemical environment of various protons . These properties are essential for the practical application of these compounds in chemical synthesis and biological studies .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity Studies

A derivative, specifically (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate, demonstrated significant biological activity, including cytotoxicity against cancer cell lines such as HeLa, HepG2, and Vero, and antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Its potent biological activity, with an IC50 of 62.37 µg/mL against the HeLa cell line and MIC of 250 µg/mL against photogenic bacteria, highlights its potential in medical research and pharmaceutical applications (Phutdhawong et al., 2019).

Heteroaromatic Decarboxylative Claisen Rearrangement Reactions

The compound undergoes decarboxylative Claisen rearrangement reactions to yield 2,3-disubstituted heteroaromatic products. This process is crucial for synthesizing complex molecular structures, potentially useful in developing new materials or drugs (Craig et al., 2005).

Chemical Synthesis and Drug Development

A study on the synthesis of N,N-Dimethyltryptamine derivatives, involving the compound as a reactant, underlines its utility in chemical synthesis, offering pathways to explore novel pharmacologically active substances. This application is particularly relevant in the context of creating drugs with specific desired effects (Li De-chen, 2002).

Enantiomer Synthesis

Research on the asymmetric synthesis of both enantiomers of related compounds, such as 2,2,2-trifluoro-1-furan-2-yl-ethylamine, from 2,2,2-trifluoro-1-furan-2-yl-ethanone highlights the compound's role in producing chiral building blocks. These are crucial for drug synthesis, as they can significantly affect a drug's safety and efficacy (Demir et al., 2001).

Pharmacological Activity Evaluation

The compound's derivatives have been evaluated for antimicrobial activity, underlining its potential as a base for developing new antimicrobial agents. This research direction is critical in the face of rising antibiotic resistance, necessitating the development of novel antibiotics (Kumaraswamy et al., 2008).

Propiedades

IUPAC Name |

acetic acid;2-(furan-2-yl)-2-(1H-indol-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O.C2H4O2/c15-8-11(14-6-3-7-17-14)12-9-16-13-5-2-1-4-10(12)13;1-2(3)4/h1-7,9,11,16H,8,15H2;1H3,(H,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVKIGUQIDGHEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C2C(=C1)C(=CN2)C(CN)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49640716 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Furan-2-YL-2-(1H-indol-3-YL)-ethylamine acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1326410.png)

![4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1326411.png)

![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(trifluoro-methyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1326416.png)

![Methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1326421.png)